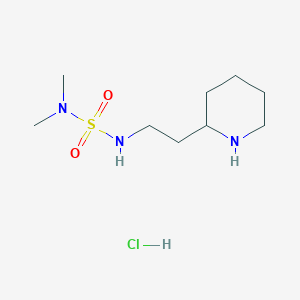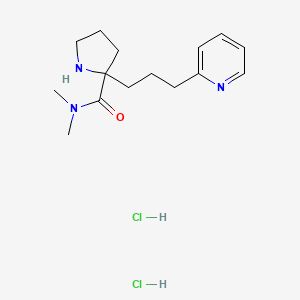
Methyl 2,5-dichloro-3-methoxyisonicotinate
Descripción general
Descripción
Methyl 2,5-dichloro-3-methoxyisonicotinate is a chemical compound with the molecular formula C8H7Cl2NO3 It is a derivative of isonicotinic acid, featuring two chlorine atoms and a methoxy group attached to the aromatic ring
Aplicaciones Científicas De Investigación
Methyl 2,5-dichloro-3-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
When handling “Methyl 2,5-dichloro-3-methoxyisonicotinate”, it’s important to take several safety precautions. These include avoiding contact with air and any possible contact with water due to the risk of a violent reaction and possible flash fire . It’s also recommended to handle it under inert gas and protect it from moisture . The container should be kept tightly closed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dichloro-3-methoxyisonicotinate typically involves the esterification of 2,5-dichloro-3-methoxyisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-dichloro-3-methoxyisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a formyl or carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, typically in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Compounds with formyl or carboxyl groups replacing the methoxy group.
Reduction: Alcohol derivatives of the original ester compound.
Mecanismo De Acción
The mechanism of action of Methyl 2,5-dichloro-3-methoxyisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,5-dichloroisonicotinate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 3-methoxyisonicotinate: Lacks the chlorine atoms, potentially altering its chemical properties and applications.
Methyl 2,5-dimethoxyisonicotinate: Contains additional methoxy groups, which can influence its solubility and reactivity.
Uniqueness
Methyl 2,5-dichloro-3-methoxyisonicotinate is unique due to the specific combination of chlorine and methoxy substituents on the isonicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
methyl 2,5-dichloro-3-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3/c1-13-6-5(8(12)14-2)4(9)3-11-7(6)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWVIMXSSFZVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)




![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)

![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)


![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)

![1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
